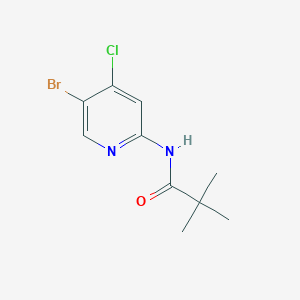

N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide

Description

N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide (CAS: 1137477-51-0) is a pyridine-derived amide with the molecular formula C₁₀H₁₂BrClN₂O and a molar mass of 291.57 g/mol . It features a pyridine ring substituted with bromine at position 5, chlorine at position 4, and a 2,2-dimethylpropanamide (pivalamide) group at position 2.

Properties

IUPAC Name |

N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O/c1-10(2,3)9(15)14-8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGNVNINMAXPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 5-bromo-4-chloropyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form halogen bonds with target molecules, influencing their activity. The pivalamide group can also interact with proteins and enzymes, modulating their function. The exact pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The structural analogues of this compound differ in halogen type, substituent positions, and functional groups. Below is a comparative analysis:

Key Observations:

Halogen Influence: The iodo-substituted analogue (304.13 g/mol) has a higher molecular weight than the bromo-chloro compound (291.57 g/mol), reflecting iodine’s larger atomic mass. Iodine’s polarizability may enhance electrophilic reactivity in cross-coupling reactions . Chlorine vs. Bromine: The target compound’s dual halogenation (Br and Cl) likely increases steric hindrance and electronic withdrawal compared to mono-halogenated analogues, affecting solubility and reaction kinetics.

Cyanogroup Substitution: The 5-cyano-6-bromo analogue (CAS: 1823257-69-7) introduces a strong electron-withdrawing group, which may enhance stability in acidic conditions or facilitate nucleophilic aromatic substitution .

Synthetic Efficiency: The iodo-substituted compound (70% yield, 95.9% purity) demonstrates moderate synthetic efficiency, while the 5-bromopyridin-2-yl analogue achieves higher yields (80%) .

Physicochemical and Functional Differences

Melting Points :

- N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide exhibits a high melting point (276–277°C), attributed to strong intermolecular hydrogen bonding and planar aromatic stacking .

- The iodo analogue forms a beige solid, but its melting point is unreported, likely lower due to increased molecular weight and reduced symmetry .

- Reactivity: Chlorine’s Electrophilicity: The 4-chloro substituent in the target compound may enhance electrophilic aromatic substitution (EAS) reactivity compared to methyl- or cyano-substituted derivatives.

Biological Activity

N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 257.13 g/mol. The compound features a bromine atom at the 5-position and a chlorine atom at the 4-position of the pyridine ring, which significantly influences its reactivity and biological interactions.

Biological Activity

Research indicates that compounds with halogen substitutions, such as this compound, often exhibit enhanced biological activities compared to their non-halogenated counterparts. The presence of bromine and chlorine can increase lipophilicity and alter the binding affinity to various biological targets.

Comparative Analysis with Similar Compounds

To provide context for its biological activity, we compare this compound with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide | C10H13BrN2O | Dimethyl substitution enhances lipophilicity |

| N-(4-chloropyridin-3-yl)propionamide | C10H12ClN2O | Chlorine substitution may alter biological activity |

| N-(pyridin-3-yl)propionamide | C9H10N2O | Lacks halogen; serves as a baseline comparison |

This table highlights how structural variations impact the biological properties of similar compounds.

Case Studies and Research Findings

- Cardiovascular Disease Research : Initial studies suggest that compounds similar to this compound may have applications in treating cardiovascular diseases by influencing lipid metabolism pathways. Further research is needed to validate these findings.

- Protein Kinase Inhibition : Compounds within this chemical class have been explored for their ability to inhibit protein kinases, which are critical in various disease processes including cancer. For example, some studies have shown that related pyridine derivatives can effectively inhibit Aurora kinases involved in cell division .

- Synthesis and Optimization : The synthesis of this compound typically involves automated reactors that enhance yield while minimizing by-products. This optimization is vital for scaling up production for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.